4-Methoxy-3-methylbenzofuran-6-carboxylic acid
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Overview
Description
4-Methoxy-3-methylbenzofuran-6-carboxylic acid is an organic compound with the molecular formula C11H10O4 and a molecular weight of 206.19 g/mol . It belongs to the benzofuran class of compounds, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-methylbenzofuran-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of methoxy-substituted phenols and methyl-substituted benzofuran derivatives, followed by carboxylation reactions .
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes, including the use of high-pressure reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-methylbenzofuran-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted benzofuran derivatives, which can have distinct chemical and biological properties .
Scientific Research Applications
4-Methoxy-3-methylbenzofuran-6-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxy-3-methylbenzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 4-Methoxybenzofuran-6-carboxylic acid
- 3-Methylbenzofuran-6-carboxylic acid
- 4-Methoxy-3-methylbenzofuran
Comparison: 4-Methoxy-3-methylbenzofuran-6-carboxylic acid is unique due to the presence of both methoxy and methyl groups on the benzofuran ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C11H10O4 |
---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
4-methoxy-3-methyl-1-benzofuran-6-carboxylic acid |
InChI |
InChI=1S/C11H10O4/c1-6-5-15-9-4-7(11(12)13)3-8(14-2)10(6)9/h3-5H,1-2H3,(H,12,13) |
InChI Key |
CCRDITBTFYHIOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C(=CC(=C2)C(=O)O)OC |
Origin of Product |
United States |
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